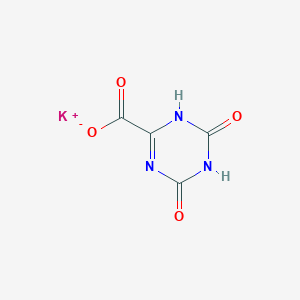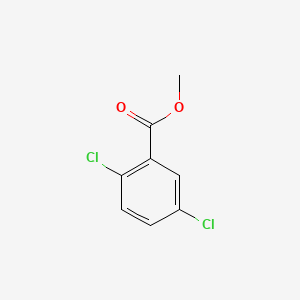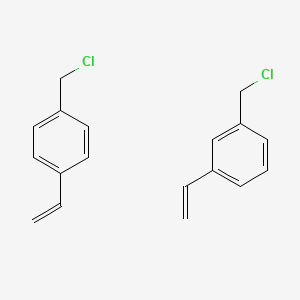
Lanthanum(III) chloride hydrate
描述
Lanthanum(III) chloride hydrate is a highly water-soluble crystalline solid with the chemical formula LaCl₃·xH₂O. It is widely used in various scientific and industrial applications due to its unique properties. This compound is known for its role in catalytic processes and as a dopant in the production of phosphors and ceramics .
作用机制
Target of Action
Lanthanum(III) chloride hydrate primarily targets divalent cation channels, particularly calcium channels . It also acts as a catalyst for the high-pressure oxidative chlorination of methane to chloromethane .
Mode of Action
The compound interacts with its targets by blocking the activity of divalent cation channels . This blocking action inhibits the normal function of these channels, leading to changes in cellular processes .
Biochemical Pathways
this compound affects the biochemical pathways associated with calcium ion transport. By blocking calcium channels, it disrupts the normal flow of calcium ions, which play a crucial role in signal transduction pathways . It also influences the oxidative chlorination pathway when acting as a catalyst .
Pharmacokinetics
It is known to be a highly water-soluble crystalline solid , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The blocking of calcium channels by this compound can lead to changes in cellular signaling and function . When used as a catalyst, it facilitates the conversion of methane to chloromethane .
Action Environment
Environmental factors can influence the action of this compound. For instance, its solubility in water and alcohols can affect its distribution and efficacy . Additionally, its stability and activity may be influenced by factors such as pH and temperature . .
生化分析
Biochemical Properties
Lanthanum(III) chloride hydrate is used in biochemical research to block the activity of divalent cation channels, mainly calcium channels . It functions as a mild Lewis acid for converting aldehydes to acetals .
Cellular Effects
It is known to be used as a precursor for the synthesis of aqueous sol-gel lanthanum phosphate nano rods . It also acts as a filter aid, an effective flocculent, and aids in the precipitation of phosphate .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a catalyst for the high-pressure oxidative chlorination of methane to chloromethane . It also acts as a Lewis acid catalyst in organic synthesis .
Temporal Effects in Laboratory Settings
It is known to be a highly water-soluble crystalline solid , suggesting that it may have high stability in aqueous solutions.
Metabolic Pathways
This compound is involved in the synthesis of aqueous sol-gel lanthanum phosphate nano rods . Detailed information about the metabolic pathways it is involved in is currently limited.
Transport and Distribution
Due to its high water solubility , it is likely to be distributed widely in aqueous environments within the body.
准备方法
Synthetic Routes and Reaction Conditions
Lanthanum(III) chloride hydrate can be synthesized through several methods. One common method involves the reaction of lanthanum oxide (La₂O₃) with hydrochloric acid (HCl). The reaction proceeds as follows:
La2O3+6HCl+nH2O→2[La(H2O)n]Cl3
This reaction produces hydrated lanthanum chloride, which can be further purified and crystallized .
Industrial Production Methods
In industrial settings, anhydrous lanthanum(III) chloride is often produced using the ammonium chloride route. This involves heating lanthanum oxide with ammonium chloride to form the ammonium salt of the pentachloride, which is then converted to lanthanum(III) chloride by heating in a vacuum:
La2O3+10NH4Cl→2(NH4)2LaCl5+6H2O+6NH3
(NH4)2LaCl5→LaCl3+2HCl+2NH3
This method is efficient and widely used in the production of lanthanum(III) chloride .
化学反应分析
Types of Reactions
Lanthanum(III) chloride hydrate undergoes various chemical reactions, including:
Oxidation: Lanthanum(III) chloride can be oxidized to form lanthanum oxide.
Reduction: It can be reduced to elemental lanthanum under specific conditions.
Substitution: Lanthanum(III) chloride can participate in substitution reactions, where chloride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, ammonium chloride, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include lanthanum oxide, elemental lanthanum, and various lanthanum-based compounds used in industrial and research applications .
科学研究应用
Lanthanum(III) chloride hydrate has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Cerium(III) chloride: Similar to lanthanum(III) chloride, cerium(III) chloride is used in research and industrial applications, particularly as a catalyst and in the production of phosphors.
Gadolinium(III) chloride: This compound is used in magnetic resonance imaging (MRI) as a contrast agent and in various research applications.
Uniqueness of Lanthanum(III) Chloride Hydrate
This compound is unique due to its high solubility in water and its effectiveness as a catalyst in various chemical reactions. Its ability to block divalent cation channels, particularly calcium channels, makes it valuable in biochemical research .
属性
IUPAC Name |
trichlorolanthanum;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZAAJDCYMILL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[La](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2LaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20211-76-1 | |
| Record name | Lanthanum chloride (LaCl3), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: Does Lanthanum Chloride Hydrate accumulate in tissues after long-term administration?
A2: While trace amounts of lanthanum were detected in various tissues (liver, spleen, kidneys, brain, femur, and lungs) after 100 days of administration in rats, it was not detectable in plasma []. Importantly, compared to an equivalent aluminum treatment, the accumulation of lanthanum in tissues was significantly lower []. This suggests a potentially lower risk of toxicity associated with lanthanum compared to aluminum, but further research is needed to confirm this.
Q2: Can Lanthanum Chloride Hydrate be used to synthesize complex nanostructures?
A3: Yes, research has demonstrated the successful synthesis of rare earth nanostructures using Lanthanum Chloride Hydrate as a precursor [, ]. Notably, a green solid-state synthesis method at room temperature was employed, utilizing Lanthanum Chloride Hydrate, sodium p-hydroxybenzoate, and 8-hydroxyquinoline to create a ternary lanthanum complex []. Furthermore, in situ liquid cell transmission electron microscopy studies have showcased the formation of lanthanum-based nanostructures from Lanthanum Chloride Hydrate solutions via radiolysis []. This highlights the versatility of Lanthanum Chloride Hydrate as a starting material for advanced material synthesis.
Q3: What analytical techniques are employed to characterize the structure and composition of Lanthanum Chloride Hydrate and its derivatives?
A3: A variety of analytical methods are used to study Lanthanum Chloride Hydrate and its derivatives. These include:
- Microanalysis: For determining the elemental composition of the compound [].
- Fourier Transform Infrared (FT-IR) spectroscopy: For identifying functional groups and confirming ligand coordination [].
- UV-Vis spectroscopy: For studying electronic transitions and confirming complex formation [].
- X-ray Diffraction (XRD): For determining crystal structure and phase identification [].
- Electron Diffraction: For analyzing the structure of nanocrystalline materials [].
- Thermogravimetric Analysis (TGA): For studying thermal stability and decomposition patterns [].
- In situ Liquid Cell Transmission Electron Microscopy: For real-time imaging of nanostructure formation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)







